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Compound of Interest

Carboxymethyl oxyimino
Compound Name:
acetophenone

Cat. No. B072656

Disclaimer: Despite a comprehensive search of publicly available scientific databases and
literature, specific experimental spectroscopic data (NMR, IR, MS) for Carboxymethyl
Oxyimino Acetophenone (CAS 1205-09-0) could not be located. The synthesis of this
compound is not widely documented in accessible literature, and as such, detailed
experimental protocols for its specific spectroscopic analysis are unavailable.

This guide, therefore, provides a general framework for the spectroscopic characterization of
such a molecule. To offer valuable context, this document includes published spectroscopic
data for the closely related precursor, Acetophenone Oxime, which provides a foundational
understanding of the core chemical scaffold. The experimental protocols and diagrams
presented are generalized representations of standard analytical practices in organic chemistry.

Spectroscopic Data of a Related Precursor:
Acetophenone Oxime

To provide a relevant spectroscopic reference, the following tables summarize the publicly
available data for Acetophenone Oxime, a key precursor in the potential synthesis of
Carboxymethyl Oxyimino Acetophenone.
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Nuclear Magnetic Resonance (NMR) Data for

Acetophenone Oxime

1H NMR (Proton NMR) Data[1][2]

Chemical Shift ()

Multiplicity Integration Assignment

Ppm

OH (oxime) - Major
11.24 s 1H

Isomer

Aromatic-CH - Major
7.65 d 2H

Isomer

Aromatic-CH - Major
7.38-7.32 m 3H

Isomer
2.15 s 3H CHs - Major Isomer

OH (oxime) - Minor
11.23 s 1H

Isomer

Aromatic-CH - Minor
7.94 d 2H

Isomer

Aromatic-CH - Minor
7.52-7.49 m 3H

Isomer
2.56 S 3H CHs - Minor Isomer

13C NMR (Carbon NMR) Data

Note: Specific 13C NMR data for Acetophenone Oxime was not found in the immediate search

results. The data below is a general estimation based on the structure and known chemical

shifts.
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Chemical Shift (8) ppm Assignment
~155-160 C=N (oxime)

~135-140 Aromatic C (quaternary)
~125-130 Aromatic CH

~10-15 CHs

Infrared (IR) Spectroscopy Data for Acetophenone

Oxime[1][2]
Wavenumber (cm~—?) Description of Vibration
3212 O-H stretch (oxime)
1497 C=N stretch (imine/oxime)

Mass Spectrometry (MS) Data for Acetophenone

Oxime[1][2]

m/z Relative Intensity (%) Assignment

135 75 [M]* (Molecular lon)
118 22 [M-OHJ*

106 40 [M-C2Hs]*

94 42 [M-C2H3N]*

77 100 [CeHs]* (Phenyl Cation)

Generalized Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel
organic compound such as Carboxymethyl Oxyimino Acetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Accurately weigh 5-20 mg of the solid sample for *H NMR (20-50 mg for
13C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
CDCls, DMSO-de).[3][4] The choice of solvent is critical to ensure the sample is fully
dissolved and to avoid interference with the analyte's signals.[3][4]

o Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR
tube.[3]

e Instrumentation: Place the NMR tube into the spectrometer's probe.

o Data Acquisition:

[e]

The instrument is "locked" onto the deuterium signal of the solvent.

o

The magnetic field is "shimmed" to achieve homogeneity.

[¢]

Standard pulse sequences are used to acquire the *H and 3C NMR spectra.

o

Additional experiments like DEPT, COSY, and HSQC can be performed to aid in structural
elucidation.[5]

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide
(KBr) and press it into a thin, transparent disk.[6]

o Nujol Mull: Grind the sample with a few drops of Nujol (mineral oil) to create a paste,
which is then spread between two salt plates (e.g., NaCl or KBr).[6]

o Solution: Dissolve the sample in a solvent that has minimal absorption in the IR region of
interest (e.g., CCls, CSz2). The solution is then placed in a liquid sample cell.[6]

o Data Acquisition:

o A background spectrum of the KBr pellet, salt plates, or solvent is recorded.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://nmr.chem.ox.ac.uk/files/organic-nmr-quick-guidepdf
https://pubs.acs.org/doi/10.1021/acsreagents.2008
https://pubs.acs.org/doi/10.1021/acsreagents.2008
https://pubs.acs.org/doi/10.1021/acsreagents.2008
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o The sample is placed in the instrument's beam path.

o The IR spectrum is recorded, typically in the range of 4000-400 cm~*. The background is
automatically subtracted.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer. For a solid
sample, this can be done using a direct insertion probe or by dissolving it in a suitable
solvent for techniques like electrospray ionization (ESI).[7][8]

 lonization: The sample molecules are ionized. Common methods include Electron lonization
(El) for volatile compounds or soft ionization techniques like ESI or Matrix-Assisted Laser
Desorption/lonization (MALDI) for less volatile or fragile molecules.[7][9]

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).[8][9]

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum.[7][8]

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Experimental Workflow for Spectroscopic Analysis of a Synthesized Compound

Synthesis

Chemical Synthesis
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

Logical Relationship for Structural Confirmation
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Logical Framework for Spectroscopic-Based Structural Confirmation
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Proposed Structure
Carboxymethyl Oxyimino Acetophenone

Click to download full resolution via product page

Caption: A diagram illustrating how data from NMR, IR, and MS are integrated to confirm a
chemical structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of
Carboxymethyl Oxyimino Acetophenone: A Technical Overview]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b072656#spectroscopic-
data-nmr-ir-ms-for-carboxymethyl-oxyimino-acetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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